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molecular formula C9H8O B1666309 Acrylophenone CAS No. 768-03-6

Acrylophenone

Cat. No. B1666309
M. Wt: 132.16 g/mol
InChI Key: KUIZKZHDMPERHR-UHFFFAOYSA-N
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Patent
US08937091B2

Procedure details

Benzene (1 mL), acryloyl chloride (0.4 mL), and aluminium chloride (0.33 g) were added to dichloromethane (4 mL), followed by stirring at 0° C. for 2 hours. After reaction, 1 N hydrochloric acid and dichlormethane (5 mL) were added in order. The organic phase was concentrated. The obtained residue was applied to a silica gel column to obtain the title compound (120 mg).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7](Cl)(=[O:10])[CH:8]=[CH2:9].[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClCCl>[C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:10])[CH:8]=[CH2:9] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
0.33 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added in order
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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